

# m-PEG4-sulfonic acid molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *m*-PEG4-sulfonic acid

Cat. No.: B609266

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## In-Depth Technical Guide: m-PEG4-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

### Core Properties of m-PEG4-sulfonic acid

**m-PEG4-sulfonic acid** is a heterobifunctional linker molecule widely utilized in biomedical research and drug development. It features a monomethylated polyethylene glycol (m-PEG) chain with four ethylene glycol units, terminating in a highly acidic sulfonyl hydroxide group. This structure imparts desirable physicochemical properties, most notably high hydrophilicity, which can enhance the aqueous solubility of conjugated molecules. Its primary application is as a flexible linker in the construction of more complex molecules, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).<sup>[1][2]</sup>

The quantitative data for **m-PEG4-sulfonic acid** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C9H20O7S	<sup>[3][4]</sup>
Molecular Weight	272.31 g/mol	<sup>[4]</sup>
CAS Number	787524-78-1	
Purity	Typically ≥95-97%	

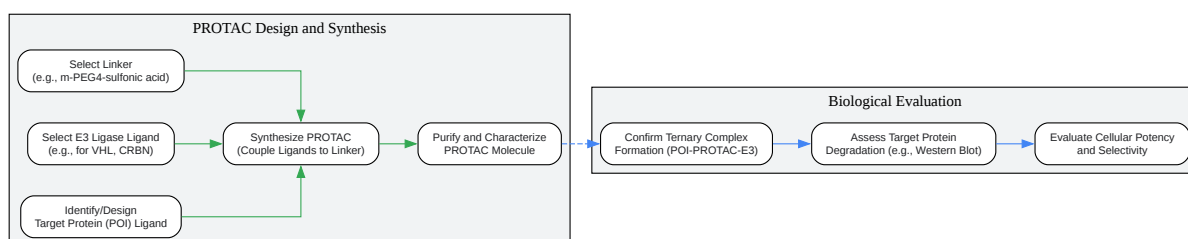
# Applications in Bioconjugation and Drug Development

The hydrophilic nature of the PEG chain can improve the pharmacokinetic profile of a drug by increasing its solubility and stability. The terminal sulfonic acid group, while not as commonly used for direct bioconjugation as carboxylic acids or amines, can be chemically activated to react with nucleophiles on biomolecules.

## Role in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase in the ternary complex. PEG linkers like **m-PEG4-sulfonic acid** are frequently employed due to their flexibility and solubility-enhancing properties.

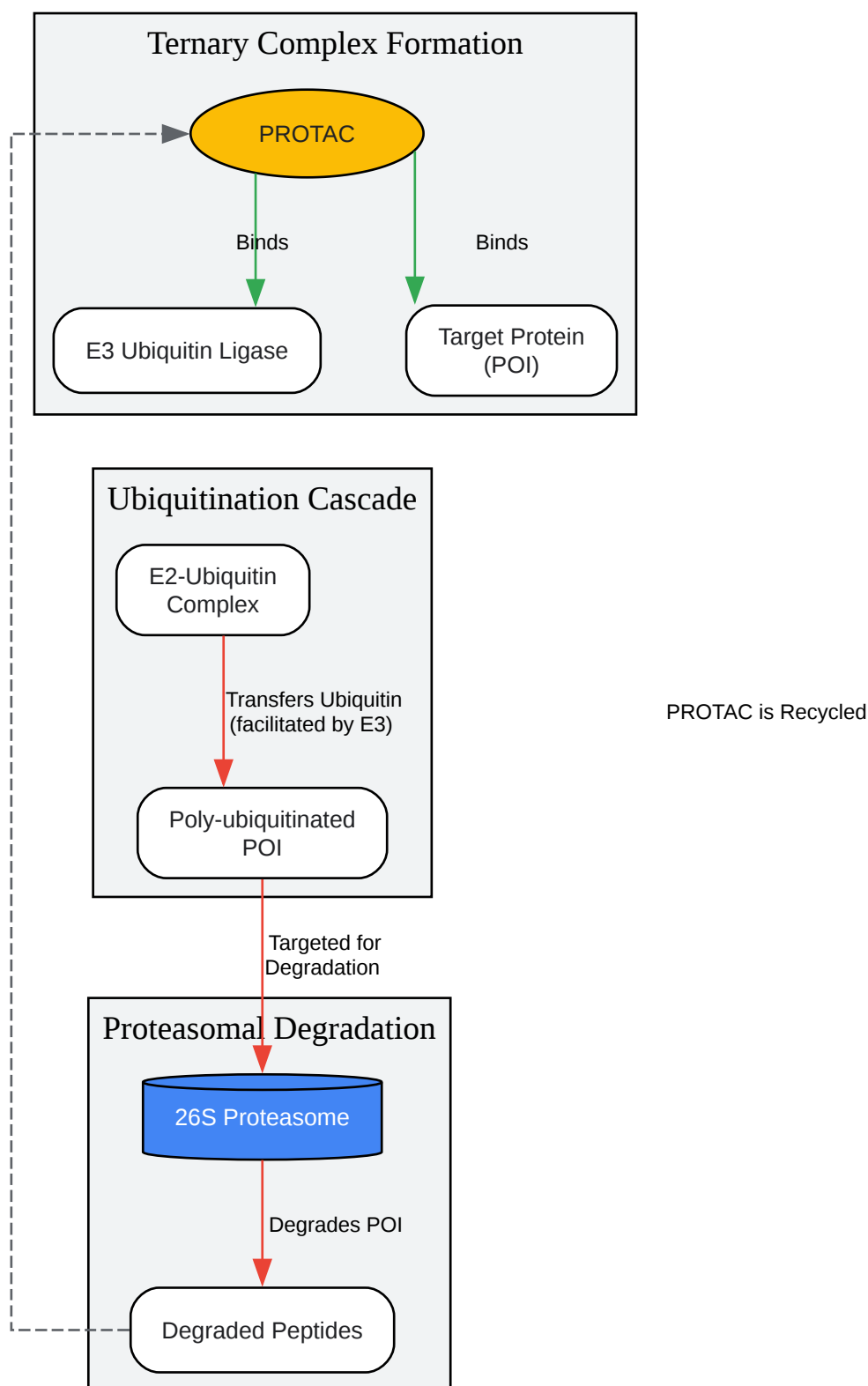
The general workflow for designing a PROTAC is outlined below.

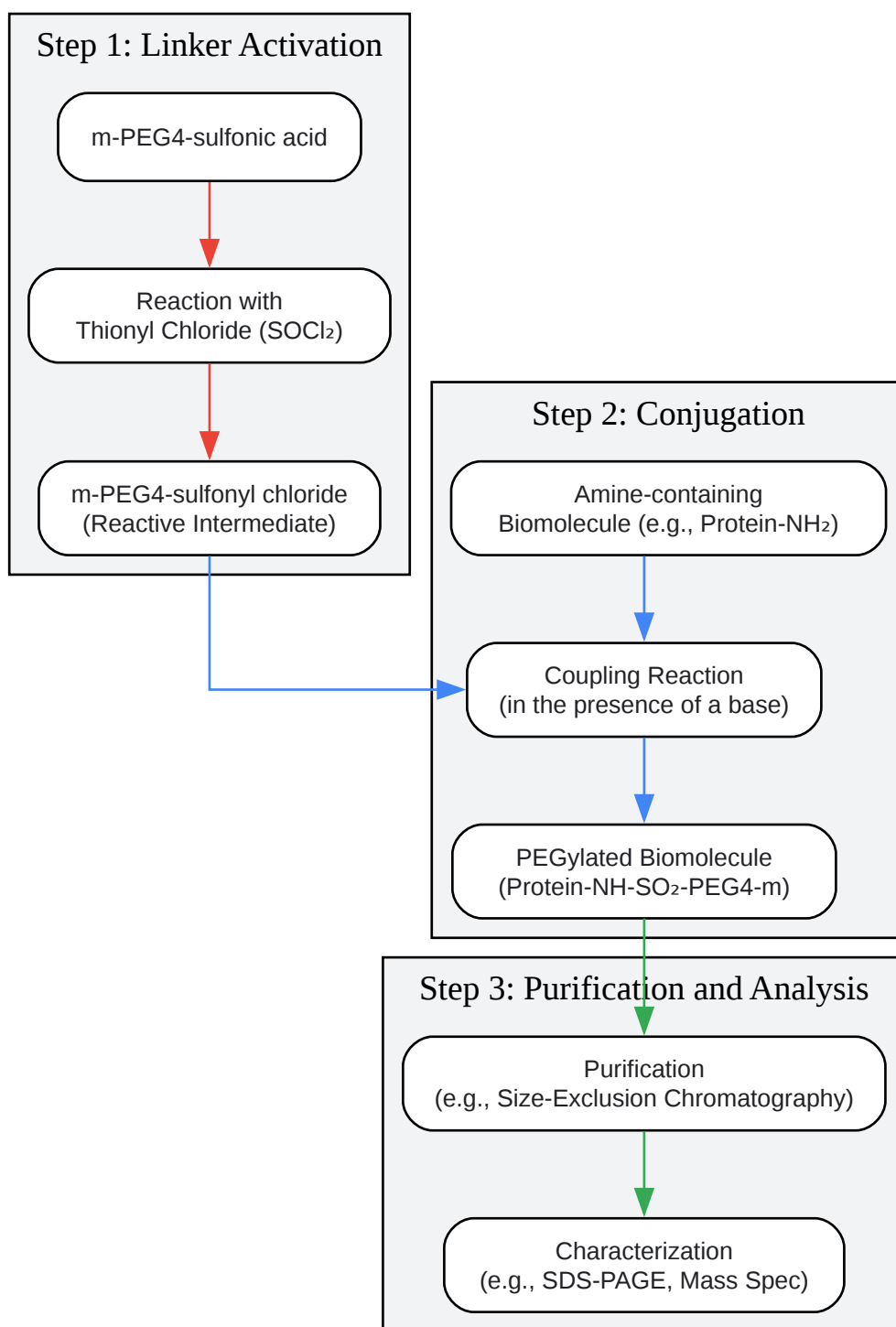


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Caption: A generalized workflow for the design and evaluation of PROTACs.

The mechanism of action for PROTACs involves hijacking the cell's ubiquitin-proteasome system.





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- To cite this document: BenchChem. [m-PEG4-sulfonic acid molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609266#m-peg4-sulfonic-acid-molecular-weight-and-formula]

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